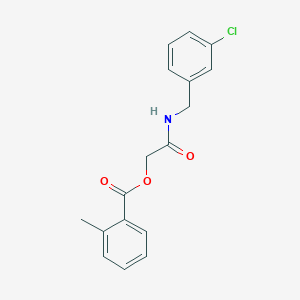

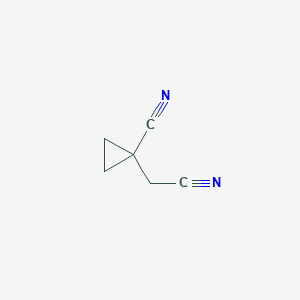

![molecular formula C14H22N4O2 B2614260 3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid CAS No. 1706455-46-0](/img/structure/B2614260.png)

3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Research on derivatives similar to “3-{1-[6-(Ethylamino)-4-pyrimidinyl]-4-piperidyl}propanoic acid” highlights the synthesis of novel compounds with potential biological activities. For instance, studies on the synthesis of polyamides containing uracil and adenine showcase the addition reactions and subsequent hydrolysis steps that lead to water-soluble polyamides with specific molecular weights, indicating a methodological application in polymer science (Hattori & Kinoshita, 1979).

Antimicrobial Activity

The creation of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material demonstrates the antimicrobial potential of such compounds. These studies have shown that synthesized compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Vasodilation Properties

Investigations into 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates reveal their considerable vasodilation potency when screened using isolated thoracic aortic rings' standard method of rats. This finding indicates the therapeutic potential of these compounds in treating conditions that benefit from vasodilation, such as hypertension (Girgis et al., 2008).

Enantioselective Synthesis and Chiral Separation

The synthesis and resolution of racemic 1,4-disubstituted piperazines into enantiomers on carbohydrate chiral stationary phases demonstrate the enantioselective synthesis and chiral separation capabilities. This process is critical in the pharmaceutical industry, where the activity of drug molecules can be highly enantioselective (Chilmonczyk et al., 2005).

Development of Cytotoxic and Anticancer Agents

The synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has unveiled a novel class of cytotoxic and anticancer agents. These compounds have shown significant cytotoxicity toward various murine and human tumor cells, highlighting the potential for the development of new anticancer therapies (Dimmock et al., 1998).

Propiedades

IUPAC Name |

3-[1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-2-15-12-9-13(17-10-16-12)18-7-5-11(6-8-18)3-4-14(19)20/h9-11H,2-8H2,1H3,(H,19,20)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFPJUPHGDMZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=N1)N2CCC(CC2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

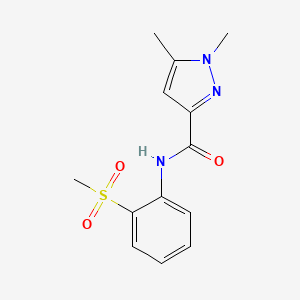

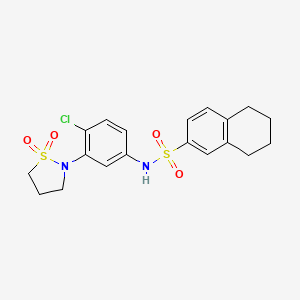

![4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine](/img/structure/B2614178.png)

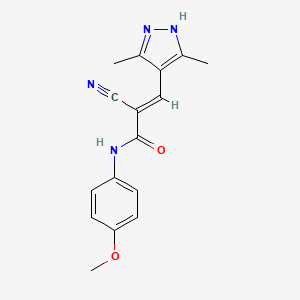

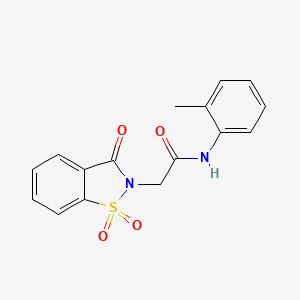

![(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2614183.png)

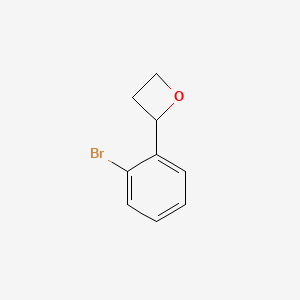

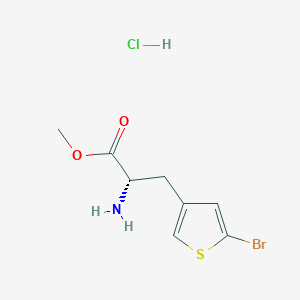

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)